molecular formula C17H11NO B1261851 Pyrene-1-carboxamide

Pyrene-1-carboxamide

Cat. No.: B1261851
M. Wt: 245.27 g/mol
InChI Key: JQWVVTBOEPIYHI-UHFFFAOYSA-N
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Description

Pyrene-1-carboxamide, also known as this compound, is a useful research compound. Its molecular formula is C17H11NO and its molecular weight is 245.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H11NO

Molecular Weight

245.27 g/mol

IUPAC Name

pyrene-1-carboxamide

InChI

InChI=1S/C17H11NO/c18-17(19)14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H,(H2,18,19)

InChI Key

JQWVVTBOEPIYHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C(=O)N

Synonyms

pyrenecarboxamide

Origin of Product

United States

Scientific Research Applications

Fluorescent Probes in Biochemical Applications

Pyrene-1-carboxamide and its derivatives are increasingly explored as fluorescent probes due to their unique photophysical properties. The compound exhibits strong fluorescence, which can be tuned by modifying the substituents on the nitrogen atom. This property makes it particularly useful in detecting biomolecules and studying biochemical interactions.

Pyrene-Functionalized Oligonucleotides

One significant application is in the development of pyrene-functionalized oligonucleotides (PFOs). These compounds serve as tools for detecting complementary DNA and RNA sequences, including single nucleotide polymorphisms (SNPs) . The ability of pyrene to act as a polarity-sensitive fluorophore allows for high specificity in nucleic acid detection, making PFOs valuable in diagnostics and therapeutic applications.

Proton Transfer Studies

Research has also demonstrated the utility of pyrene-1-carboxylate in studying proton transfer rates in aqueous solutions. The compound's ability to exist in both ionized and neutral forms depending on the pH allows for insights into protonation dynamics during excited state lifetimes . This application is particularly relevant for understanding biochemical processes at physiological pH levels.

Synthesis of Novel Materials

This compound is employed in synthesizing various novel materials, particularly those with enhanced optical properties.

Hydrogel Development

Recent studies have shown that pyrene derivatives can be incorporated into hydrogels to create materials with tunable fluorescence and self-healing properties. These hydrogels have potential applications in drug delivery systems and biosensors due to their responsiveness to environmental stimuli .

Solid-State Fluorescence

The solid-state fluorescence of pyrene-1-carboxamides has been characterized, revealing quantum efficiencies of up to 62%. This characteristic is crucial for developing optoelectronic devices and sensors that require stable fluorescence under varying conditions .

Environmental Monitoring

The environmental applications of this compound are gaining attention, particularly in sensing pollutants and toxic substances.

Environmental Sensors

Pyrene derivatives have been investigated as "turn-on" sensors for detecting specific ions or small molecules in environmental samples. Their fluorescence can change significantly upon interaction with target analytes, providing a sensitive detection mechanism . This capability is essential for developing sensors that monitor water quality or detect hazardous substances.

Case Studies and Research Findings

Several studies highlight the diverse applications of this compound:

StudyApplicationFindings
DNA/RNA DetectionDeveloped pyrene-functionalized oligonucleotides for specific detection of SNPs with high fluorescence yields.
Proton TransferInvestigated proton transfer rates using pyrene-1-carboxylate, revealing insights into excited state dynamics at physiological pH levels.
Material SynthesisSynthesized pyrene-1-carbothioamides with solid-state fluorescence properties suitable for optoelectronic applications.
Environmental SensingExplored the use of pyrene derivatives as sensors for detecting toxic substances through fluorescence changes upon analyte interaction.

Chemical Reactions Analysis

Lithiation and Electrophilic Functionalization

N-Benzylpyrene-1-carboxamide undergoes lithiation with RLi-TMEDA (e.g., BuLi), enabling site-selective reactions:

  • Electrophilic quenching at the benzylic position with CO₂ or TMSCl yields carboxylated or silylated derivatives .

  • C–2 functionalization on the pyrene core occurs with ketones or aldehydes, forming substituted products .

Example Reaction :

text
N-Benzylthis compound + BuLi → Lithiated intermediate Intermediate + Electrophile (E⁺) → Substituted product (E = TMS, COOH, etc.)

Critical Factor : Electrophile choice dictates reaction pathway (benzylic vs. aromatic substitution) .

Intramolecular Carbolithiation and Cyclization

Under specific conditions, lithiated N-benzylthis compound undergoes intramolecular carbolithiation at the pyrene K-region (C9–C10 bond), forming polycyclic aza-benzo[c,d]pyrene derivatives . Subsequent dehydrogenation with DDQ yields luminescent aza-olympicene analogs.

Mechanism :

  • Lithiation at the benzylic position.

  • Nucleophilic attack on the pyrene K-region.

  • Cyclization and dehydrogenation.

Application : These compounds exhibit tunable fluorescence (λ<sub>em</sub> = 450–600 nm), useful in optoelectronic materials .

Phosphonate Functionalization

Pyrene-1-carboxamides with phosphonate groups are synthesized via:

  • Friedel–Crafts reaction with diethyl 1-(isothiocyanato)alkylphosphonates .

  • Oxidative desulfurization to phosphonate-containing carboxamides (yields: 87–94%) .

Example : Diethyl 1-(pyrene-1-carboxamido)methylphosphonate shows:

  • High aqueous solubility in PBS buffer (pH 7.35).

  • Strong fluorescence (Φ<sub>F</sub> > 0.98, τ = 18.7 ns) .

Key Feature : The phosphonate group enhances solubility for biological applications .

Solid-State Fluorescence Modulation

Substituents on the carboxamide nitrogen dictate emission properties:

  • Monomer emission : Observed for unsubstituted amides (λ<sub>em</sub> = 408–430 nm, Φ<sub>F</sub> = 6%).

  • Excimer/aggregate emission : Bulky groups (e.g., t-Bu) induce red-shifted emission (λ<sub>em</sub> = 463–504 nm, Φ<sub>F</sub> = 17–62%) due to restricted molecular motion .

Structural Evidence : X-ray crystallography confirms preformed dimeric aggregates in N-adamantyl derivatives .

Reactivity with Transition Metals

This compound derivatives form complexes with copper(II), as seen in:

  • [Cu<sub>2</sub>(pyr-COO<sup>−</sup>)<sub>4</sub>(DMSO)<sub>2</sub>]: Exhibits luminescent properties suitable for sensing applications .

  • Synthesis : Reacting pyrene-1-carboxylic acid with Cu(NO<sub>3</sub>)<sub>2</sub> and triethylamine in DMSO/DMF .

Preparation Methods

Friedel-Crafts Thioamidation Followed by Oxidative Desulfurization

Thioamide Intermediate Synthesis

Pyrene undergoes Friedel-Crafts-type reactions with potassium thiocyanate (KSCN) or organic isothiocyanates (R-NCS) in the presence of trifluoromethanesulfonic acid (TfOH) to yield primary or secondary pyrene-1-carbothioamides. The reaction proceeds at room temperature in dichloromethane (CH₂Cl₂), achieving yields of 63–96% (Table 1).

Key Reaction Parameters:

  • Primary thioamides: Pyrene + KSCN (1 mmol) + TfOH (4 mmol) → 63% yield of 1a.
  • Secondary thioamides: Pyrene + R-NCS (1.5 mmol) + TfOH → 78–96% yield of 1b–j.
Table 1: Thioamide Synthesis from Pyrene and Isothiocyanates
Isothiocyanate (R-NCS) Product Yield (%)
KSCN 1a (R=H) 63
iso-Pr-NCS 1b 85
t-Bu-NCS 1c 93
C₆H₁₁-NCS 1d 89

Oxidative Desulfurization to Carboxamides

Thioamides are converted to carboxamides using Oxone® (2KHSO₅·KHSO₄·K₂SO₄) in tetrahydrofuran (THF)/water at 50°C. This method avoids the use of toxic reagents like Lawesson’s reagent and achieves near-quantitative yields (Table 2).

Mechanistic Insight:
The desulfurization involves oxidation of the thiocarbonyl group to a carbonyl, followed by hydrolysis. For example, 1c (R=t-Bu) transforms into 2c with 95% efficiency.

Table 2: Desulfurization of Thioamides to Carboxamides
Thioamide Oxone® (equiv) Time (h) Carboxamide Yield (%)
1a 3 6 2a (R=H) 92
1c 3 6 2c (R=t-Bu) 95
1k 3 6 2k (R=Ad) 90

Direct Aminolysis of Pyrene-1-Carbonyl Chloride

Traditional Acyl Chloride Route

Pyrene-1-carboxylic acid (CID 125395) is treated with thionyl chloride (SOCl₂) to form pyrene-1-carbonyl chloride, which reacts with amines (R-NH₂) in dichloromethane (DCM) or toluene. While straightforward, this method suffers from moderate yields (30–70%) due to steric hindrance and side reactions.

Example Synthesis:

  • N-cyclohexylpyrene-1-carboxamide (2g): Pyrene-1-carbonyl chloride + cyclohexylamine → 65% yield after column chromatography.

Limitations and Modern Alternatives

The acyl chloride method requires stringent anhydrous conditions and generates stoichiometric HCl, complicating purification. Consequently, the Friedel-Crafts/Oxone® route is preferred for bulk synthesis.

Palladium-Catalyzed C–H Functionalization

C(2)-H Arylation/Alkylation

This compound derivatives undergo Pd(II)-catalyzed β-C–H functionalization using 8-aminoquinoline as a directing group (DG). For instance, 2a reacts with aryl iodides (Ar-I) in the presence of Pd(OAc)₂ and Ag₂CO₃ to yield C(2)-arylated products (4a–t) with 38–82% efficiency (Table 3).

Optimized Conditions:

  • Catalyst: Pd(OAc)₂ (10 mol%)
  • Additive: Ag₂CO₃ (2 equiv)
  • Solvent: o-xylene, 135°C, 24 h.
Table 3: Pd-Catalyzed C(2)-H Arylation of this compound
Aryl Iodide Product Yield (%)
4-MeO-C₆H₄-I 4a 73
4-CF₃-C₆H₄-I 4b 68
1-Naphthyl-I 4c 82

K-Region C(10)-H Functionalization

N-(Pyren-1-yl)picolinamide (2b ) undergoes γ-C–H arylation at the C10 position using Pd(OAc)₂ and N-fluorobenzenesulfonimide (NFSI). This method enables access to C1,C10-disubstituted pyrenes, which are challenging to synthesize via electrophilic substitution.

Case Study:

  • C10-Arylation: 2b + p-tolylboronic acid → 11a (53% yield).

Solid-State Fluorescence and Structural Analysis

Pyrene-1-carboxamides exhibit tunable solid-state fluorescence (ΦF = 0.2–62%) depending on the N-substituent. Single-crystal X-ray diffraction of 2c (R=t-Bu) reveals preformed dimers with a π–π stacking distance of 3.5 Å, explaining its high quantum yield (59%).

Table 4: Solid-State Fluorescence Properties
Carboxamide λₑₘ (nm) ΦF (%) Stacking Distance (Å)
2a (R=H) 408, 430 6 3.8
2c (R=t-Bu) 463 59 3.5
2k (R=Ad) 477 62 3.4

Q & A

Q. What are the common synthetic routes for preparing Pyrene-1-carboxamide derivatives?

this compound derivatives are typically synthesized via Pd(II)-catalyzed C–H functionalization using directing groups (DGs) like 8-aminoquinoline or picolinamide. For example:

  • Step 1 : Attach a DG (e.g., 8-aminoquinoline) to pyrene-1-carboxylic acid to form this compound 2a .
  • Step 2 : Perform Pd(II)-catalyzed C(2)-H or C(10)-H arylation/alkylation using aryl iodides or alkyl iodides under optimized conditions (e.g., Pd(OAc)₂ catalyst, AgOAc additive, 130–135°C in o-xylene or 1,2-DCE) .
  • Yields : Range from 38% to 86%, depending on substituents and reaction parameters (Table 1, ).

Q. How are this compound derivatives characterized structurally?

X-ray crystallography is the gold standard for confirming regioselectivity and molecular structure. For instance, C(2)-H arylated derivatives 4a and 4e were validated via X-ray analysis, confirming bond angles and spatial arrangements . Other methods include NMR (¹H/¹³C), HRMS, and UV-Vis spectroscopy for electronic properties.

Advanced Research Questions

Q. How can Pd(II)-catalyzed C(2)-H arylation of this compound be optimized for higher yields?

Key factors include:

  • Additive selection : AgOAc outperforms Ag₂CO₃ or K₂CO₃, improving yields from 38% to 70% (Table 1, ).
  • Solvent and temperature : Reactions in 1,2-DCE at 135°C enhance catalytic efficiency compared to o-xylene .
  • Substrate scope : Electron-withdrawing substituents (e.g., NO₂, Cl) on aryl iodides yield higher conversions (53–86%) than electron-donating groups (45–71%) .

Q. What methodologies address regioselectivity challenges in C(9)-H vs. C(2)-H functionalization?

  • C(9)-H activation : Requires Cu-catalysis with mesityl(phenyl)iodonium triflate or Pd-catalyzed coupling with arylboronic acids and NFSI additive. Yields (~53–55%) are lower than C(2)-H pathways due to steric hindrance .
  • DG influence : 8-Aminoquinoline directs C(2)-H activation, while picolinamide favors C(10)-H. Computational modeling (DFT) can predict DG efficacy for regiocontrol .

Q. How should researchers resolve contradictory yield data in C–H functionalization studies?

  • Case study : Pd(II)-catalyzed C(2)-H arylation of 2a with Ag₂CO₃ yields 38%, but AgOAc increases it to 70%. Contradictions arise from halide scavenging efficiency and catalyst stability .
  • Methodology : Replicate experiments under identical conditions (solvent, catalyst loading, temperature) and validate via control studies. Cross-reference with independent studies (e.g., Luo et al., 2020) using alternative reagents .

Q. What strategies improve reproducibility in this compound functionalization?

  • Detailed protocols : Specify exact molar ratios (e.g., 10 mol% Pd(OAc)₂), solvent purity, and drying methods for additives.
  • Data transparency : Report failed attempts (e.g., Ni(OTf)₂ catalysis yielding only 15% ) to guide troubleshooting.
  • Collaborative validation : Use shared reference compounds (e.g., 4a ) across labs to benchmark results .

Methodological Considerations

Table 1 : Pd(II)-Catalyzed C(2)-H Arylation of 2a with Different Additives

AdditiveSolventTemperature (°C)Yield (%)
Ag₂CO₃o-xylene13538
Cs₂CO₃o-xylene13540
K₂CO₃o-xylene13551
AgOAc1,2-DCE13065–70

Table 2 : C(9)-H vs. C(2)-H Arylation Efficiency

PositionCatalystReagentAdditiveYield Range (%)
C(2)-HPd(OAc)₂Aryl iodidesAgOAc45–86
C(9)-HPd(OAc)₂Arylboronic acidsNFSI53–55
C(9)-HCuMesityl(phenyl)iodonium~56

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